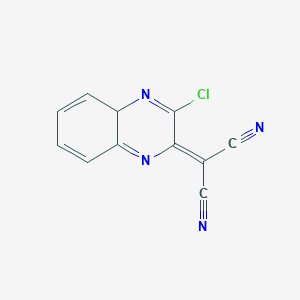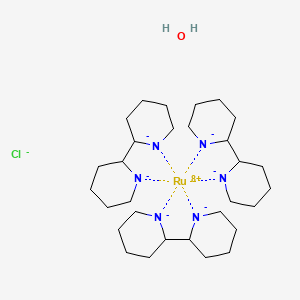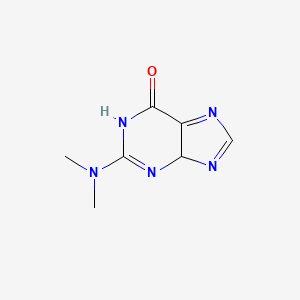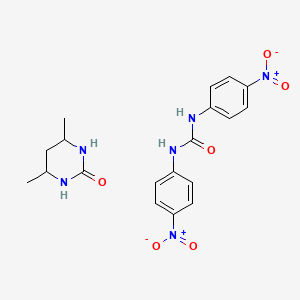
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one is a compound known for its significant role in various scientific and industrial applications It is a derivative of urea and is characterized by the presence of nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-nitrophenyl)urea can be synthesized through the reaction of isocyanates or carbamoyl chlorides with ammonia. The reaction typically involves the use of solvents such as ethanol or acetone, and the product is often crystallized from these solvents to achieve high purity .
Industrial Production Methods: Industrial production of 1,3-Bis(4-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through crystallization and sublimation under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its antibacterial activity, especially in the form of metal complexes.
Medicine: The active component of nicarbazin, used as an antifertility agent in poultry.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-nitrophenyl)urea involves its interaction with biological molecules. In the case of its use as an antifertility agent, it disrupts the reproductive processes in poultry by interfering with the development of the egg. The compound interacts with specific molecular targets and pathways involved in reproduction .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dinitrocarbanilide: Another derivative of urea with similar nitrophenyl groups.
Nicarbazin: A compound that includes 1,3-Bis(4-nitrophenyl)urea as an active component.
Uniqueness: 1,3-Bis(4-nitrophenyl)urea is unique due to its specific structure and the presence of nitrophenyl groups, which confer distinct chemical and biological properties. Its role as an active component in nicarbazin highlights its importance in veterinary medicine .
Eigenschaften
Molekularformel |
C19H22N6O6 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H12N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
LYJDKZHLOBLREX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


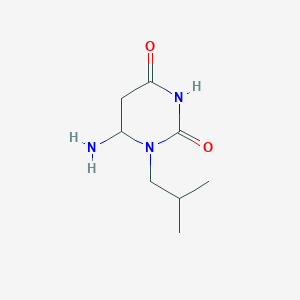
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
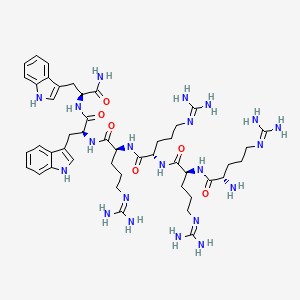
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
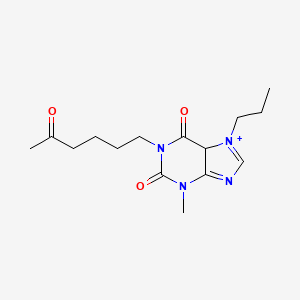


![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

